4-(2,4-Dichlorophenoxy)-3-fluoroaniline
Overview
Description
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H. It is a systemic herbicide that kills most broadleaf weeds but leaves most grasses such as cereals, lawn turf, and grassland relatively unaffected .
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, 2,4-Dichlorophenoxyacetic acid sodium salt monohydrate is produced by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in databases. For example, 2,4-Dichlorophenoxyacetic acid has the molecular formula Cl2C6H3OCH2CO2H .Chemical Reactions Analysis
The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, 2,4-Dichlorophenoxyacetic acid is a white to tan solid that decomposes rapidly in water .Scientific Research Applications
1. Analytical Chemistry and Pharmaceuticals
The compound 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, used in pre-column derivatization for HPLC separation of chlorophenols, is closely related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline. This methodology is significant for analyzing pharmaceutical formulations, as it demonstrates the compound's utility in separating and detecting fluorescent ethers derived from chlorophenols, which are structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
2. Molecular Synthesis and Derivative Development
In organic chemistry, the synthesis and manipulation of polyfunctionalized compounds related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, have been explored. These studies lead to the development of new derivatives with unique substitution patterns, highlighting the compound's versatility in molecular synthesis and potential pharmaceutical applications (Maichrowski, Gjikaj, Hübner, Bergmann, Müller, & Kaufmann, 2013).
3. Environmental Analysis and Remediation
Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, focuses on their environmental impact and remediation strategies. This includes studying their degradation processes, such as sonochemical degradation, which is relevant for environmental management and pollution control (Goskonda, Catallo, & Junk, 2002).
4. Fluorescence Probes and Biochemical Applications
Fluorescence probes based on compounds like 4-fluoroaniline, which is structurally akin to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, have been developed for detecting reactive oxygen species. This application is significant in biochemistry and medicine, indicating the potential of related compounds in biochemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety And Hazards
Future Directions
The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D, providing a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSXMWISGAYPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenoxy)-3-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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